molecular formula C21H19N5O B3504692 6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B3504692
M. Wt: 357.4 g/mol
InChI Key: URWPJQRIJZQVNK-UHFFFAOYSA-N
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Description

6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a pyrazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyrazole and pyridine groups through nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in drug discovery and development.

    Industry: It finds applications in material science, such as the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which 6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with pyrazole and pyridine moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-14-6-7-18-16(9-14)17(10-20(25-18)19-5-3-4-8-22-19)21(27)23-11-15-12-24-26(2)13-15/h3-10,12-13H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWPJQRIJZQVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CN(N=C3)C)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
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6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 3
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6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 4
6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 5
6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 6
6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

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